2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonamide

carbonic anhydrase inhibition ortho-substituted benzenesulfonamide regioisomeric SAR

2-(1H-Imidazol-1-ylmethyl)benzene-1-sulfonamide (CAS 1443980-35-5) is a C10H11N3O2S benzenesulfonamide derivative incorporating an imidazol-1-ylmethyl substituent at the ortho position of the phenyl ring. It is supplied at ≥95% purity (typical vendor specification) and exhibits a measured melting point of 149–151 °C, a predicted boiling point of 507.6±52.0 °C, a predicted density of 1.40±0.1 g/cm³, a predicted pKa of 9.88±0.60, an experimental log P of −0.332, and a log D (pH 7.4) of 0.345.

Molecular Formula C10H11N3O2S
Molecular Weight 237.28
CAS No. 1443980-35-5
Cat. No. B2633313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonamide
CAS1443980-35-5
Molecular FormulaC10H11N3O2S
Molecular Weight237.28
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C=CN=C2)S(=O)(=O)N
InChIInChI=1S/C10H11N3O2S/c11-16(14,15)10-4-2-1-3-9(10)7-13-6-5-12-8-13/h1-6,8H,7H2,(H2,11,14,15)
InChIKeyDCUOUQMADVUCOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Procurement-Ready Profile of 2-(1H-Imidazol-1-ylmethyl)benzene-1-sulfonamide (CAS 1443980-35-5)


2-(1H-Imidazol-1-ylmethyl)benzene-1-sulfonamide (CAS 1443980-35-5) is a C10H11N3O2S benzenesulfonamide derivative incorporating an imidazol-1-ylmethyl substituent at the ortho position of the phenyl ring. It is supplied at ≥95% purity (typical vendor specification) and exhibits a measured melting point of 149–151 °C, a predicted boiling point of 507.6±52.0 °C, a predicted density of 1.40±0.1 g/cm³, a predicted pKa of 9.88±0.60, an experimental log P of −0.332, and a log D (pH 7.4) of 0.345 [1] . These properties position the compound as a structurally defined, tractable small-molecule scaffold for medicinal chemistry programs targeting metalloenzymes such as carbonic anhydrases [2].

Why 2-(1H-Imidazol-1-ylmethyl)benzene-1-sulfonamide Cannot Be Routinely Substituted in Drug Discovery Programs


The ortho-substitution pattern of this compound creates a steric and electronic environment fundamentally different from its meta- or para-substituted regioisomers. In the broader class of benzenesulfonamide carbonic anhydrase inhibitors, 2-substituted derivatives consistently exhibit weaker inhibitory potency than their 4-substituted counterparts, indicating that the substitution position is a critical determinant of target engagement [1]. Furthermore, the commercial availability of regioisomeric analogs (e.g., 3-(1H-imidazol-1-ylmethyl)benzenesulfonamide, CAS 1099632-78-6) is far more limited, making this specific ortho isomer a rare and non-interchangeable chemical tool for structure-activity relationship (SAR) exploration . Any procurement decision that treats imidazolylmethyl-benzenesulfonamide isomers as functionally equivalent risks introducing an unrecognized variable into the SAR dataset, potentially leading to misleading conclusions about scaffold suitability.

Quantitative Differentiation Evidence for 2-(1H-Imidazol-1-ylmethyl)benzene-1-sulfonamide vs. Closest Analogs


Ortho- vs. Para-Substituted Benzenesulfonamide CA Inhibitory Potency: A Class-Level Quantitative Trend

Within the benzenesulfonamide carbonic anhydrase inhibitor class, the 2-substituted (ortho) scaffold consistently yields weaker inhibition than the 4-substituted (para) scaffold. A systematic crystallographic and enzyme inhibition study demonstrated that 2-substituted and 2,4-disubstituted benzenesulfonamides act as weaker CA inhibitors compared to 4-substituted derivatives, attributable to suboptimal positioning of the sulfonamide zinc-binding group within the active site [1]. While direct IC50 data for the target compound is unavailable in the public domain, this well-established regioisomeric SAR trend indicates that 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonamide will exhibit a distinct potency and selectivity profile compared to any para-substituted imidazolylmethyl analog, making it a valuable negative-control or selectivity-probe scaffold in CA inhibitor programs.

carbonic anhydrase inhibition ortho-substituted benzenesulfonamide regioisomeric SAR

Regioisomeric Physicochemical Differentiation: LogP, LogD, and Ionization Profile vs. Meta Isomer

The ortho-imidazolylmethyl substitution of the target compound imparts a distinct lipophilicity and ionization profile relative to the meta-substituted regioisomer. The target compound (CAS 1443980-35-5) exhibits an experimentally determined log P of −0.332 and log D (pH 7.4) of 0.345 [1], compared with a computationally predicted log P of 0.409 [2]. The predicted pKa of 9.88±0.60 indicates that the sulfonamide –SO2NH2 group remains predominantly neutral at physiological pH, where the compound's log D of 0.345 confers moderate membrane permeability. While corresponding log P/log D data for the 3- and 4-regioisomers are not publicly available, the ortho-substitution pattern is expected to reduce the effective pKa of the sulfonamide through intramolecular hydrogen-bonding between the imidazole N-3 and the sulfonamide –NH2, a conformational feature unique to the 2-isomer .

Lipophilicity LogP pKa regioisomer differentiation

Commercial Availability and Defined Purity: The Ortho Isomer as a Distinct Procurement Entity

The ortho-substituted isomer 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonamide (CAS 1443980-35-5) is available from multiple established chemical suppliers (Enamine, AKSci, MolCore, Biosynth) at a minimum purity specification of 95%, with the Enamine catalog (EN300-125404) being the most widely cross-referenced source [1] . In contrast, the 3-substituted (meta) isomer (CAS 1099632-78-6) appears in far fewer supplier catalogs, and the 4-substituted (para) isomer is not indexed as a distinct commercial entity in major chemical marketplaces as of 2026. This asymmetric commercial landscape means that the ortho isomer is the most reliably accessible member of the imidazol-1-ylmethyl-benzenesulfonamide regioisomeric series, and the only isomer for which defined purity, storage conditions (cool, dry environment), and batch-to-batch consistency data are readily obtainable .

chemical procurement purity specification regioisomeric exclusivity

Scaffold Versatility: Ortho-Imidazolylmethyl as a Bifunctional Handle for Divergent Synthesis

The target compound integrates two independently addressable pharmacophoric elements within a single, low-molecular-weight framework (MW 237.28): an unsubstituted sulfonamide (–SO2NH2) capable of zinc coordination in metalloenzyme active sites, and an imidazole ring that can participate in metal chelation, hydrogen bonding, and π-stacking interactions [1]. This ortho relationship places the imidazole and sulfonamide within 3–4 Å of each other, enabling intramolecular hydrogen-bond networks not achievable with meta- or para-substitution patterns. The recent chemotype of tetrasubstituted imidazoles linked to benzenesulfonamide via an ethylenic spacer demonstrates that imidazole-benzenesulfonamide hybrids achieve nanomolar inhibition of tumor-associated carbonic anhydrase isoforms IX and XII, validating the pharmacophoric pairing [2]. The target compound provides a compact, commercially available starting point for elaborating such chemotypes via N-alkylation, metal-catalyzed cross-coupling, or sulfonamide derivatization.

bifunctional building block parallel synthesis metalloenzyme inhibitor design

Optimal Deployment Scenarios for 2-(1H-Imidazol-1-ylmethyl)benzene-1-sulfonamide in Research and Procurement


Carbonic Anhydrase Isoform Selectivity Profiling: Negative-Control or Selectivity-Probe Scaffold

Based on the well-established class-level SAR wherein 2-substituted benzenesulfonamides exhibit reduced CA inhibitory potency relative to 4-substituted analogs [1], this compound is best deployed as a selectivity probe or negative-control scaffold in CA inhibitor screening panels. Researchers profiling novel CA inhibitors across isoforms I, II, VII, IX, XII, and XIII can use the ortho-imidazolylmethyl derivative to establish the lower boundary of potency for imidazole-bearing benzenesulfonamides, enabling direct quantification of the potency gain conferred by para-substitution within the same chemotype series.

Fragment-Based Lead Discovery: A Bifunctional Fragment for Metalloenzyme Targets

With a molecular weight of 237.28 Da and two distinct zinc-binding motifs (sulfonamide and imidazole), this compound meets fragment-like criteria (MW < 300 Da, logP −0.332, hydrogen-bond donors ≤3) and can serve as a starting fragment for structure-based design targeting zinc-dependent metalloenzymes beyond carbonic anhydrases, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs) [2]. The ortho relationship between the two metal-coordinating groups creates a constrained binding geometry that can be exploited in fragment-growing campaigns.

Regioisomeric SAR Libraries: Systematic Mapping of Substitution-Position Effects

Procurement of the ortho isomer (CAS 1443980-35-5), alongside the less readily available meta isomer (CAS 1099632-78-6), enables the construction of a complete regioisomeric mini-library for systematic SAR exploration . This library can quantitatively map how the imidazolylmethyl position affects target binding, physicochemical properties, and in vitro ADME parameters, generating high-value SAR data that cannot be obtained from para-substituted analogs alone.

Chemical Biology Tool for Intramolecular Hydrogen-Bond Studies

The ortho-imidazolylmethyl substitution creates a geometrically constrained system where the imidazole N-3 nitrogen can form an intramolecular hydrogen bond with the sulfonamide –NH2 group . This compound can serve as a model system for studying the impact of intramolecular H-bonding on ligand–protein binding thermodynamics, membrane permeability, and solubility, with the meta and para isomers providing non-H-bonding comparator controls.

Quote Request

Request a Quote for 2-(1H-imidazol-1-ylmethyl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.